Benzyldimethyltetradecylammonium bromide

Description

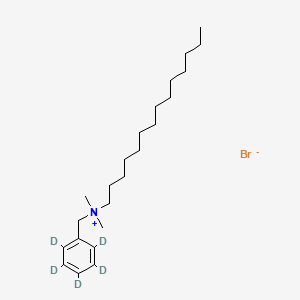

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-DSVPTQILSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Benzyldimethyltetradecylammonium Bromide Interactions

Molecular Interactions with Model Biological Systems (Non-Clinical)

Benzyldimethyltetradecylammonium (B97909) bromide (BDTDA-Br) is a quaternary ammonium (B1175870) compound (QAC) that exhibits significant antimicrobial properties. Its efficacy stems from its ability to interact with and disrupt essential components of microbial cells, primarily the cell membrane. These interactions are complex and have been studied using various model systems to elucidate the underlying mechanisms.

The primary mode of action for BDTDA-Br and other QACs involves the disruption of microbial cell membranes. nih.govpatsnap.com This process is initiated by the electrostatic attraction between the positively charged quaternary nitrogen of the BDTDA-Br molecule and the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. patsnap.comnih.gov

Once bound to the membrane surface, the lipophilic tetradecyl chain of BDTDA-Br embeds itself into the lipid bilayer. patsnap.com This intercalation disrupts the highly organized structure of the membrane, leading to several detrimental effects:

Increased Membrane Permeability: The insertion of BDTDA-Br molecules creates pores or channels in the membrane, increasing its permeability. patsnap.com This allows for the leakage of essential intracellular components, including ions, nucleotides, and enzymes, which is ultimately lethal to the cell. patsnap.com

Membrane Depolarization: The influx and efflux of ions disrupt the electrochemical potential across the membrane, a critical factor for many cellular processes. frontiersin.org

Studies on various bacteria have shown that resistance to QACs can arise from modifications in the cell membrane composition, such as alterations in phospholipid and fatty acid profiles, which can decrease the susceptibility of the membrane to disruption. nih.gov

In vitro studies using model lipid bilayers and proteins provide a more detailed understanding of the molecular interactions of BDTDA-Br.

Lipid Bilayers: The interaction with lipid bilayers is a key aspect of BDTDA-Br's mechanism. The amphiphilic nature of the molecule drives its partitioning into the lipid environment. patsnap.com This process can be influenced by the composition of the lipid bilayer itself. nih.gov The interaction is not merely a passive insertion; it can induce changes in the physical properties of the bilayer. nih.gov Computational modeling and experimental studies have shown that QACs can alter the packing of lipids, leading to membrane disruption. nih.govnih.gov Some models, like the "carpet model," suggest that at high concentrations, these molecules can accumulate on the membrane surface, leading to micellization and the removal of lipid segments. mdpi.com

Proteins: BDTDA-Br can also interact with proteins, both those embedded in the cell membrane and those in the cytoplasm. patsnap.com The binding to membrane proteins can disrupt their function, for example, by altering their conformation or interfering with transport processes. patsnap.com In vitro studies with proteins like bovine serum albumin (BSA) have demonstrated that cationic surfactants can bind to them, with the interaction being influenced by factors such as temperature and the presence of electrolytes. researchgate.net This binding is often driven by a combination of electrostatic and hydrophobic interactions. researchgate.net While serum albumins are not microbial proteins, these studies provide a model for understanding the general principles of how BDTDA-Br might interact with microbial proteins. The binding can lead to the denaturation of proteins, inhibiting their enzymatic activity and disrupting essential metabolic pathways. patsnap.com

Microorganisms have evolved various mechanisms to detoxify harmful compounds, including QACs like BDTDA-Br. These enzymatic deactivation pathways are crucial for microbial survival in the presence of such biocides.

Several biodegradation pathways have been identified in microorganisms. A common initial step is the cleavage of the C-N bond, separating the alkyl chain from the benzyl-dimethylamine moiety. researchgate.netnih.govresearchgate.net This is often followed by further degradation of the resulting products.

Two primary degradation pathways have been proposed for benzalkonium compounds:

ω-oxidation followed by β-oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain, followed by successive two-carbon unit removal through β-oxidation. au.dkresearchgate.net

α-oxidation followed by β-oxidation: An alternative pathway involves oxidation at the carbon adjacent to the nitrogen atom. au.dkresearchgate.net

The degradation of the benzyldimethylamine (BDMA) portion can proceed through debenzylation to form dimethylamine (B145610) and benzoic acid, or through demethylation to produce benzylmethylamine and benzylamine. researchgate.netnih.govresearchgate.net These intermediates are then further metabolized. nih.govresearchgate.net

The complexity of the microbial community can influence the specific degradation pathways observed. au.dkresearchgate.net For instance, in mixed microbial populations found in environments like moving bed biofilm reactors (MBBRs), a variety of metabolites can be produced, indicating the presence of multiple and potentially more complex degradation routes. au.dkresearchgate.net

Surface and Colloidal Chemistry

The behavior of Benzyldimethyltetradecylammonium bromide in solution is governed by its nature as a cationic surfactant. This leads to interesting and important phenomena related to its surface activity and self-assembly into micelles.

As a surfactant, BDTDA-Br exhibits a strong tendency to adsorb at interfaces, such as the air-water interface or the surface of a solid. This is due to its amphiphilic structure, with a hydrophilic polar head group (the quaternary ammonium part) and a hydrophobic nonpolar tail (the tetradecyl chain). At an interface, the hydrophobic tail can be removed from the aqueous environment, which is energetically favorable. This adsorption leads to a reduction in the surface tension of the solution. columbia.edu

Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules in the bulk solution begin to self-assemble into organized aggregates called micelles. researchgate.net In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface, interacting with the surrounding aqueous medium. This process of micellization is a dynamic equilibrium, with individual surfactant molecules (monomers) constantly exchanging with the micelles.

The formation of micelles is a key characteristic of surfactants and significantly influences their properties and applications. The presence of other substances, such as salts or other surfactants, can affect the micellization process. researchgate.netekb.eg For example, mixing BDTDA-Br with other surfactants can lead to the formation of mixed micelles, with properties that may be different from those of the individual components. researchgate.net

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the micellization of a surfactant. It represents the concentration at which micelles begin to form in significant numbers. The CMC can be determined experimentally using various techniques that are sensitive to the changes in the physical properties of the solution that occur at the onset of micellization. These methods include conductivity, surface tension, and fluorescence spectroscopy. ekb.egacs.org

Several factors can influence the CMC of BDTDA-Br:

Temperature: The effect of temperature on the CMC can be complex and depends on the specific surfactant system. For some cationic surfactants, the CMC may initially decrease with increasing temperature and then increase. nih.gov

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant like BDTDA-Br generally leads to a decrease in the CMC. ekb.eg The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, making it easier for them to aggregate.

Addition of Other Surfactants: When mixed with other surfactants, the CMC of the mixture can be different from that of the individual components. researchgate.net The nature of the interaction (synergistic or antagonistic) depends on the chemical structures of the surfactants involved. researchgate.net

Organic Additives: The presence of organic molecules can also affect the CMC. For instance, some organic compounds can incorporate into the micelles, altering their stability and thus the CMC. nih.gov

The table below presents some reported CMC values for BDTDA-Br and related compounds under different conditions.

| Surfactant | Method | Conditions | CMC (mol/L) |

| Benzyldimethyltetradecylammonium chloride | Not specified | Not specified | 0.00196 |

| Dodecyldimethylbenzylammonium chloride | Conductivity, Refractive Index, Density, Sound Velocity | 25 °C, no additives | ~0.01 mol/kg |

| Tetradecyltrimethylammonium bromide | Conductometric | Not specified | Not specified |

| Dodecylpyridinium chloride | Conductometric | Not specified | Not specified |

Mixed Micelle Formation with Other Surfactants

The formation of mixed micelles, aggregates composed of more than one type of surfactant molecule, is a critical area of study for enhancing the physicochemical properties and performance of surfactant systems. This compound, a cationic surfactant, exhibits complex and often advantageous behavior when mixed with other surfactants, such as other cationic surfactants or gemini (B1671429) surfactants.

Research into the mixed micellization of similar compounds, like benzyldimethylhexadecylammonium chloride (BDHAC), with cationic gemini surfactants (alkanediyl-α,ω-bis(tetradecyldimethylammonium bromide), denoted as 14-s-14), reveals significant non-ideal behavior. tandfonline.com The critical micelle concentration (CMC) of these mixtures is typically lower than the ideal CMC value, indicating synergistic interactions between the single-chain and double-chain surfactant molecules. tandfonline.com This synergism is quantified by interaction parameters (β), which are consistently negative, pointing to attractive forces between the constituent surfactants in the mixed micelle. tandfonline.com The non-ideality and synergistic effects can be effectively described using theoretical frameworks such as Clint's and Rubingh's models. tandfonline.com

Similarly, when benzyldimethyltetradecylammonium chloride (BTDACl) is mixed with conventional cationic surfactants like tetradecyltrimethylammonium bromide (TTAB), synergistic interactions are also observed. researchgate.net However, the nature of the headgroup plays a crucial role; mixing BTDACl with tetradecyltriphenylphosphonium bromide (TTPB) can lead to weak antagonistic behavior, demonstrating that subtle changes in molecular architecture can shift the interaction from attractive to repulsive. researchgate.net The study of these mixed systems allows for the fine-tuning of surfactant properties for specific applications.

Table 1: Interaction Parameters in Mixed Micellar Systems This table summarizes the observed interactions when a benzyldimethylalkylammonium salt is mixed with other cationic surfactants. The interaction parameter (β) indicates the nature of the interaction: negative values imply synergy (attraction), while positive values indicate antagonism (repulsion).

| Surfactant System | Interaction Type | Interaction Parameter (β) | Reference |

| Benzyldimethylhexadecylammonium chloride (BDHAC) + 14-s-14 Gemini Surfactants | Synergistic (Attractive) | Negative | tandfonline.com |

| Benzyldimethyltetradecylammonium chloride (BTDACl) + Tetradecyltrimethylammonium bromide (TTAB) | Synergistic | Negative | researchgate.net |

| Benzyldimethyltetradecylammonium chloride (BTDACl) + Tetradecyltriphenylphosphonium bromide (TTPB) | Weakly Antagonistic | Positive | researchgate.net |

Interfacial Behavior at Liquid-Liquid and Liquid-Solid Interfaces

The efficacy of this compound in applications such as extraction and phase-transfer catalysis is governed by its behavior at interfaces. As an amphiphilic molecule, it readily adsorbs at liquid-liquid and liquid-solid interfaces, altering interfacial tension and facilitating the interaction between different phases.

Studies on the closely related compound benzyloctadecyldimethylammonium chloride (BODMAC) at various liquid-liquid interfaces show that its interfacial activity is strongly influenced by the nature of the organic solvent and the composition of the aqueous phase. researchgate.net The ability of the surfactant to lower interfacial tension generally follows the order: n-heptane > carbon tetrachloride > chloroform. researchgate.net This indicates that the surfactant is most effective at the interface with less polar, non-solvating organic diluents. The presence of inorganic electrolytes in the aqueous phase also modifies the effectiveness of adsorption. researchgate.net The adsorption process at these interfaces can often be described by the Gibbs and Szyszkowski adsorption isotherms, which allow for the calculation of key parameters like the surface excess concentration at saturation (Γmax) and the minimum area occupied per molecule (Amin). researchgate.net

At the liquid-solid interface, this compound can adsorb onto surfaces, modifying their properties. This is crucial in processes like mineral flotation and the preparation of organo-clays. The cationic headgroup interacts with negatively charged surfaces, while the hydrophobic tail orients away from the surface, rendering it more hydrophobic. This mechanism is fundamental to its role as a surface modifier.

Table 2: Influence of Organic Solvent on Interfacial Activity of Benzylalkyldimethylammonium Salts This table illustrates how the choice of the organic phase affects the interfacial activity of a benzylalkyldimethylammonium salt at a liquid-liquid interface. Higher activity corresponds to a greater reduction in interfacial tension.

| Organic Diluent | Relative Interfacial Activity | Reference |

| n-Heptane (with 5% isobutanol) | High | researchgate.net |

| Carbon Tetrachloride | Medium | researchgate.net |

| Chloroform | Low | researchgate.net |

Catalytic Mechanisms of this compound

Phase-Transfer Catalysis in Organic Transformations

This compound is an effective phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in heterogeneous systems, such as liquid-liquid or solid-liquid reactions, where the reactants are immiscible. biomedres.uscrdeepjournal.org

The catalytic mechanism involves the quaternary ammonium cation (Q⁺), in this case, [C₆H₅CH₂N(CH₃)₂(C₁₄H₂₉)]⁺, forming an ion pair with an anion from the aqueous or solid phase (e.g., hydroxide, cyanide, or phenoxide). biomedres.us The lipophilic nature of the catalyst's long alkyl chain and benzyl (B1604629) group allows this ion pair (Q⁺Y⁻) to be extracted from the aqueous/solid phase into the non-polar organic phase. biomedres.us Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive towards the organic substrate. princeton.edu

For example, in the Williamson ether synthesis, a phenoxide anion (ArO⁻) in an aqueous solution can be transferred into an organic solvent to react with an alkyl halide. crdeepjournal.org After the reaction, the catalyst cation pairs with the leaving group anion (e.g., bromide) and returns to the aqueous phase to begin the cycle anew, thus requiring only a catalytic amount. biomedres.us This mechanism allows reactions to proceed under milder conditions with higher yields and selectivity compared to traditional methods. biomedres.us

Mechanistic Role in Polymerization and Material Synthesis

The unique structure of this compound allows it to play a mechanistic role in directing the synthesis of advanced materials and in certain polymerization reactions.

In material synthesis, particularly the formation of nanoparticles, it acts as a capping or stabilizing agent. Research using the analogous benzyldimethylhexadecylammonium chloride (BDHAC) in mixtures with gemini surfactants has demonstrated its utility in synthesizing highly stable silver nanoparticles (AgNPs) in aqueous media. tandfonline.com The surfactant molecules adsorb onto the surface of the forming nanoparticles, preventing aggregation through electrostatic and steric repulsion. The size of the resulting nanoparticles can be controlled by adjusting the composition of the surfactant mixture, indicating that the mixed micelles act as templates or nanoreactors for the synthesis. tandfonline.com

In the context of polymerization, while direct initiation by this compound is less common, related structures offer insight into potential mechanisms. For instance, benzyl-containing cations generated from salts like benzylpyrazinium salts can act as the actual initiating species in the cationic polymerization of monomers like epoxides. nih.gov The benzyl cation attacks the monomer, creating a new cationic species that propagates the polymer chain. nih.gov It is plausible that under specific conditions (e.g., thermal or photochemical activation), the benzyldimethyltetradecylammonium cation could play a similar role as a source of initiating benzyl cations or act as a co-catalyst.

Oscillatory Behavior in Liquid Membrane Systems

Dynamics of Electric Potential Differences at Interfaces

Benzyldimethyltetradecylammonium salts are key components in certain artificial liquid membrane systems that exhibit oscillatory behavior, mimicking complex non-linear phenomena observed in biological membranes. icm.edu.pl When a nitrobenzene (B124822) liquid membrane containing benzyldimethyltetradecylammonium chloride (BDMTACl) separates two aqueous phases, sustained oscillations in the electric potential difference between the aqueous phases can be observed under specific conditions. bibliotekanauki.plicm.edu.pl

The fundamental mechanism for these oscillations is based on the dynamic interplay of transport and interfacial phenomena. icm.edu.plbibliotekanauki.pl The process requires the simultaneous presence of the cationic surfactant, picric acid, and ethanol (B145695) in the system. icm.edu.plicm.edu.pl The oscillations of the electric potential difference are driven by the sudden adsorption and subsequent desorption of the surfactant cation and, more importantly, the ion pair formed between the surfactant cation and the picrate (B76445) anion at the membrane-aqueous interface. bibliotekanauki.plnih.gov

The cycle can be described as follows:

Diffusion and Adsorption: The surfactant and the surfactant-picrate ion pair diffuse from the bulk membrane to the interface. This leads to their adsorption at the interface, which initially changes the interfacial potential. bibliotekanauki.plnih.gov

Nonlinear Behavior: The coupling of diffusion fluxes and the adsorption/desorption process leads to nonlinear behavior. An autocatalytic step in the adsorption of the ion pairs at the interface is believed to be a key driver for the rapid change in potential. nih.gov

Desorption: Once a critical concentration at the interface is reached, a sudden desorption of the ion pairs into the aqueous phase occurs, resetting the interfacial potential and allowing the cycle to begin again. bibliotekanauki.plnih.gov

This dynamic process results in regular, measurable oscillations of the electric potential difference across the membrane. The characteristics of these oscillations (e.g., frequency, amplitude) are sensitive to the composition of the system, including the presence of other substances in the aqueous phases. icm.edu.plresearchgate.net

Table 3: Conditions for Oscillatory Electric Potential in a Liquid Membrane System This table outlines the necessary components and phenomena for generating oscillations in a nitrobenzene liquid membrane system using a benzyldimethyltetradecylammonium salt.

| Component/Process | Role in Oscillation | Reference |

| Benzyldimethyltetradecylammonium Salt | Cationic surfactant; forms ion pairs | bibliotekanauki.pl, icm.edu.pl |

| Picric Acid | Forms hydrophobic ion pair with surfactant cation | bibliotekanauki.pl, icm.edu.pl |

| Ethanol | Required co-solvent/component in the aqueous phase | icm.edu.pl |

| Nitrobenzene | Organic liquid membrane phase | bibliotekanauki.pl, icm.edu.pl |

| Adsorption/Desorption at Interface | Primary mechanism causing change in electric potential | bibliotekanauki.pl, nih.gov |

| Diffusion Fluxes | Transport of species to and from the interface | bibliotekanauki.pl |

Advanced Research Applications of Benzyldimethyltetradecylammonium Bromide

Application in Advanced Materials Science

In the realm of materials science, Benzyldimethyltetradecylammonium (B97909) bromide is explored for its role in the development of novel materials with tailored properties. Its ability to modify surfaces and influence the structure of polymers and hydrogels makes it a valuable component in advanced material synthesis.

Benzyldimethyltetradecylammonium bromide and its analogs, such as the chloride salt, are effective agents for the functionalization and stabilization of nanoparticles. These compounds can be used as capping agents during the synthesis of nanoparticles, preventing agglomeration and controlling their size and stability over time. For instance, benzyldimethyltetradecylammonium chloride has been shown to non-covalently stabilize gold nanoparticles, maintaining their dimensions for several months.

The functionalization of nanomaterials with quaternary ammonium (B1175870) compounds like this compound imparts a positive surface charge, which is crucial for their interaction with biological molecules and cells. This property is particularly relevant in the development of nanotherapeutics and gene delivery systems, where the modified nanoparticles can electrostatically bind to negatively charged genetic material such as plasmid DNA and siRNA.

Table 1: Applications of Quaternary Ammonium Compounds in Nanomaterial Functionalization

| Application Area | Function of Quaternary Ammonium Compound | Example Nanomaterial |

| Nanoparticle Stabilization | Capping agent to prevent aggregation and control size. | Gold Nanoparticles |

| Gene Delivery | Surface modification to facilitate electrostatic binding of nucleic acids. | Gold Nanoparticles |

| Nanotherapeutics | Enhancing cellular uptake and interaction with biological systems. | Gold Nanorods |

This table summarizes the various roles of quaternary ammonium compounds, including this compound, in the functionalization of nanomaterials for biomedical applications.

This compound and similar surfactants play a critical role in the synthesis of macroporous hydrogels. These compounds can influence the pore size and architecture of the hydrogel matrix, which is essential for their application in areas like drug delivery and tissue engineering.

In the synthesis of thermosensitive poly(N-isopropylacrylamide) hydrogels, a related compound, dodecyl dimethyl benzyl (B1604629) ammonium bromide, has been used to control the pore size. The mechanism involves the formation of hydrophobic initiator aggregates, and the size of these aggregates, which dictates the pore dimensions, can be modulated by the concentration of other components in the synthesis mixture, such as poly(vinyl alcohol). This demonstrates the potential of using such surfactants to tailor the physical and mechanical properties of hydrogels for specific applications.

While specific research on the integration of this compound into polymer matrices is emerging, the broader class of quaternary ammonium compounds is widely used to impart specific properties to polymers, most notably antimicrobial activity. These compounds can be incorporated into various polymer films and composites to create surfaces that inhibit the growth of bacteria and other microorganisms.

For example, quaternary ammonium structures have been copolymerized with other monomers to create coatings with high antimicrobial activity against bacteria like Escherichia coli. The immobilization of these compounds within the polymer matrix prevents their release into the environment, offering a more sustainable and durable antimicrobial solution. Such functionalized polymers have potential applications in medical devices, food packaging, and dental resin composites to prevent bacterial contamination and biofilm formation. The modification of polymers like polylactic acid (PLA) and polyurethane with quaternary ammonium compounds has been shown to enhance their antibacterial properties and reduce protein adhesion.

Environmental Engineering and Remediation Technologies

In environmental engineering, this compound is investigated for its utility in water treatment and the remediation of industrial effluents. Its antimicrobial properties and its role in membrane technologies are of particular interest.

This compound and other benzalkonium compounds are effective biocides used to control microbial growth in various water systems. Their antimicrobial properties extend to a broad spectrum of bacteria, algae, and fungi. The effectiveness of these compounds is influenced by the length of their n-alkyl chain, with optimal activity against Gram-positive bacteria observed with chain lengths of C12-C14, and against Gram-negative bacteria with chain lengths of C14-C16.

Research into the metabolization of benzalkonium compounds in microbial biofilms within moving bed biofilm reactors (MBBRs) has shown that these compounds can be biodegraded. This is a crucial aspect for their application in wastewater treatment plants, as it is essential to limit their environmental dissemination and the potential development of resistant microbial strains.

Table 2: Antimicrobial Activity of n-Alkyldimethylbenzylammonium Halides

| Microorganism | Alkyl Chain Length for Optimal Activity |

| Gram-positive bacteria | C12 - C14 |

| Gram-negative bacteria | C14 - C16 |

This table illustrates the relationship between the alkyl chain length of n-alkyldimethylbenzylammonium halides and their antimicrobial efficacy against different types of bacteria.

A significant application of this compound is in the development of anion exchange membranes for the removal of harmful anions from industrial wastewater. A notable study focused on a soluble polymer anion exchange membrane functionalized with ethylene glycol and this compound. e3s-conferences.org This membrane was designed for the uptake of anions such as chlorides, fluorides, cyanides, and perchlorates, which are often present in industrial effluents from the use of insecticides like chlorfenapyr. e3s-conferences.org

The research demonstrated that the membrane had a high efficiency for removing these anions, with the replacement ability following the order of fluoride > chloride > perchlorate > cyanide. e3s-conferences.org The high replacement efficiency for fluoride and chloride was attributed to stronger chemical interactions with the membrane. e3s-conferences.org This technology shows promise for the effective treatment of industrial wastewater to meet regulatory standards and protect aquatic ecosystems.

Adsorption of Metal Species from Aqueous Solutions

This compound is instrumental in the environmental application of removing hazardous metal species from aqueous solutions. Its primary role is not as a direct adsorbent but as a surface modifying agent for various substrate materials. This modification enhances the adsorption capacity for anionic metal species, which are often highly toxic and mobile in water.

The mechanism relies on the cationic nature of the benzyldimethyltetradecylammonium ion. When applied to a negatively charged or neutral adsorbent material (such as biomass, clays, zeolites, or red mud), the cationic head of the surfactant binds to the surface, while the long hydrophobic tail extends outwards. This process can form a self-assembled monolayer or a bilayer (admicelle) on the adsorbent surface, effectively reversing the surface charge from negative to positive. This positively charged surface then exhibits a strong electrostatic attraction for anionic metal species, such as chromate (CrO₄²⁻) or arsenate (AsO₄³⁻), facilitating their removal from the water.

Research on structurally similar cationic surfactants has demonstrated the efficacy of this approach. For instance, biomass modified with dodecyl dimethyl benzyl ammonium bromide showed a marked improvement in its adsorption capacity for Cr(VI). Similarly, red mud activated with cetyltrimethylammonium bromide (CTAB) enhanced its removal ratio of Cr(VI) by up to four times compared to the original material. The efficiency of the adsorption process is influenced by several factors, including the concentration of the surfactant used for modification, the pH of the solution, contact time, and the initial concentration of the metal species.

Table 1: Representative Adsorption Data using Cationic Surfactant-Modified Adsorbents Data based on studies of analogous quaternary ammonium compounds to illustrate the principle.

| Adsorbent Material | Target Metal Species | Surfactant Modifier | pH | Max. Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Spent Mushroom Biomass | Cr(VI) | Dodecyl dimethyl benzyl ammonium bromide | 3.0 | Not specified, but significantly enhanced |

| Red Mud | Cr(VI) | Cetyltrimethylammonium bromide (CTAB) | <2.0 | 22.20 |

| Magnetic Nanoparticles (Fe₃O₄) | As(V) | Cetyltrimethylammonium bromide (CTAB) | 6.0 | 23.07 |

Role in Analytical Chemistry Methodologies

This compound serves as a critical reagent in several analytical chemistry techniques, particularly in the quantification of other surfactants and in the development of chemical sensors.

In the field of surfactant analysis, this compound can be employed as a titrant for the quantification of anionic surfactants. The most common method for this application is the two-phase titration, often referred to as the Epton titration. metrohm.commetrohm.com This technique is based on the principle that a cationic surfactant will react with an anionic surfactant to form a water-insoluble ion-pair complex.

The titration is performed in a biphasic system, typically composed of water and an immiscible organic solvent like chloroform or a mixture of methyl isobutyl ketone and ethanol (B145695). metrohm.com A color indicator, such as methylene (B1212753) blue, which is soluble in both phases, is added to the aqueous solution containing the anionic surfactant analyte (e.g., sodium dodecyl sulfate). Initially, the indicator forms a complex with the anionic surfactant and resides in the organic phase, imparting a color (e.g., blue) to it.

The cationic surfactant titrant, this compound, is then added incrementally. As it reacts with the anionic surfactant, it displaces the indicator from the ion-pair complex. At the equivalence point, when all the anionic surfactant has been consumed, the excess cationic titrant forms a new complex with the indicator, which is more soluble in the aqueous phase. This causes the indicator to move from the organic layer to the aqueous layer, resulting in a distinct color change that signals the endpoint of the titration. rice.edu Potentiometric methods using surfactant-sensitive electrodes can also be used for endpoint detection, offering automation and improved precision. metrohm.commetrohm.com

Table 2: Components of a Typical Two-Phase Titration for Anionic Surfactant Quantification

| Component | Role | Example Substance |

|---|---|---|

| Analyte | The substance being quantified | Sodium Dodecyl Sulfate (SDS) |

| Titrant | The quantifying reagent | This compound |

| Immiscible Solvent | Creates the second phase | Chloroform or Methyl Isobutyl Ketone (MIBK) |

| Indicator | Signals the endpoint | Methylene Blue |

The unique properties of this compound lend themselves to applications in the sophisticated field of molecular recognition and chemical sensing. Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. The amphiphilic nature of this compound allows it to participate in the formation of organized molecular assemblies, such as micelles or liquid membranes, which can act as the host system.

A notable application is in oscillating liquid-membrane systems designed for the molecular recognition of substances responsible for taste. sigmaaldrich.com In such systems, the surfactant can form a membrane that selectively interacts with specific guest molecules. The binding event between the host membrane and the target analyte can trigger a measurable change in the system's physical properties, such as membrane potential or ion transport, which forms the basis of the sensing mechanism. The specificity of the interaction is governed by factors like hydrophobic interactions, electrostatic forces, and steric fit between the surfactant assembly and the target molecule. These systems leverage host-guest chemistry to create sensitive and selective sensors for various analytes.

Contributions to Complex Organic Synthesis

This compound is a highly effective phase-transfer catalyst (PTC), a role that significantly contributes to complex organic synthesis. alfachemic.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous phase and an organic phase). wisdomlib.org Many nucleophilic reagents are soluble in water but insoluble in organic solvents where the organic substrate resides. A PTC, like this compound, overcomes this solubility barrier.

The mechanism involves the quaternary ammonium cation (Q⁺) of the catalyst pairing with the anion of the nucleophile (Nu⁻) in the aqueous phase to form an ion pair [Q⁺Nu⁻]. Due to the lipophilic alkyl and benzyl groups, this ion pair is soluble in the organic phase. It migrates across the phase boundary, transporting the nucleophile into the organic phase where it can react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.

This catalytic process offers numerous advantages, including the use of inexpensive inorganic bases and nucleophiles, milder reaction conditions, increased reaction rates, higher yields, and greater product selectivity, all of which contribute to greener chemistry principles. wisdomlib.org It is widely employed in various synthetic transformations.

Table 3: Examples of Reactions Facilitated by Quaternary Ammonium Phase-Transfer Catalysts

| Reaction Type | Reactants | Product | Typical Conditions | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution (C-alkylation) | Phenylacetonitrile, Alkyl Halide | Alkylated Phenylacetonitrile | Aqueous NaOH / Organic Solvent | High |

| Williamson Ether Synthesis (O-alkylation) | Alcohol/Phenol, Alkyl Halide | Ether | Aqueous NaOH / Organic Solvent | High |

| Cyanation | 1-Bromooctane, KCN | 1-Cyanooctane | Benzene / Water | >95% alfachemic.com |

| Dehydrohalogenation | Vicinal Dihalide, NaOH | Alkyne | Aqueous NaOH / Organic Solvent | High (e.g., 96%) alfachemic.com |

Analytical Methodologies for Detection and Characterization

Spectroscopic and Electroanalytical Characterization Methods

While chromatography is essential for separation and quantification, spectroscopic and electroanalytical methods provide valuable information about the structure and physicochemical properties of benzyldimethyltetradecylammonium (B97909) bromide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including benzyldimethyltetradecylammonium bromide. umich.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework. rsc.org

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7-8 ppm). The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) would give a characteristic singlet. The two methyl groups attached to the nitrogen [N-(CH₃)₂] would also produce a sharp singlet. The long tetradecyl alkyl chain would exhibit a series of signals, including a triplet for the terminal methyl group (CH₃-CH₂), and multiplets for the numerous methylene groups (-(CH₂)₁₂-), with the methylene group adjacent to the nitrogen (N-CH₂-R) being shifted further downfield. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the structure. This includes distinct signals for the aromatic carbons, the benzylic methylene carbon, the N-methyl carbons, and each of the fourteen carbons in the alkyl chain. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. rsc.org

2D NMR Techniques: For complete and unambiguous assignment of all ¹H and ¹³C signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the alkyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, such as linking the benzyl group and the tetradecyl chain to the quaternary nitrogen atom.

Through the combined interpretation of these NMR experiments, the complete chemical structure of this compound can be unequivocally confirmed.

Spectrophotometric methods for the determination of cationic surfactants like this compound are often based on the formation of an ion-pair with an anionic dye. researchgate.net The formation of this complex alters the absorption spectrum of the dye, and the change in absorbance at a specific wavelength is proportional to the concentration of the cationic surfactant. This technique is typically simple and cost-effective but may lack the selectivity of chromatographic methods.

Conductometric analysis is a valuable technique for studying the behavior of ionic surfactants in solution. By measuring the electrical conductivity of a solution as a function of surfactant concentration, key physicochemical properties can be determined. A prominent application is the determination of the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate to form micelles. The conductivity of the solution changes distinctly at the CMC, allowing for its precise measurement. Conductometric studies have been used to investigate the mixed micelle formation of benzyldimethyltetradecylammonium chloride with other cationic surfactants, providing insights into their synergistic or antagonistic interactions. researchgate.netdntb.gov.ua

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like quaternary ammonium (B1175870) compounds. researchgate.net Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. researchgate.net

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The analysis is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE), which is typically a buffer solution. An organic modifier, such as acetonitrile, is often added to the buffer to prevent micelle formation and reduce the interaction of the hydrophobic surfactant with the capillary wall. nih.govresearchgate.net

CE offers several advantages, including high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov A study comparing HPLC and CE for the analysis of benzyldimethyldodecylammonium bromide found that CE provided a much faster analysis (5.08 min vs. 9.18 min for HPLC) and a lower detection limit (0.2 mg/L vs. 1.6 mg/L for HPLC). nih.gov However, HPLC demonstrated superior precision in the same study. nih.gov Non-aqueous CE (NACE) has also been developed to improve the separation of different QAC homologues. nih.gov

| Analyte | Capillary | Buffer Solution (BGE) | Applied Voltage | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Benzyldimethyldodecylammonium bromide (BAB) | Bare fused-silica (75 µm i.d., 46.4 cm length) | 50% Acetonitrile - 50 mmol/L NaH₂PO₄ (pH 2.24) | 20 kV | UV at 214 nm | Migration Time: 5.08 min; Detection Limit: 0.2 mg/L; Faster analysis and lower DL than HPLC. | nih.gov |

| Benzalkonium Chlorides | Open silica (50 µm i.d., 20 cm length) | 30% Acetonitrile - 70% 0.05 M Sodium Phosphate (pH 3.06) | 7.5 kV | UV at 214 nm | Run time less than 5 min with good separation of three homologs. | researchgate.net |

| Benzalkonium Chlorides (C12, C14, C16, C18) | Uncoated fused quartz (25 µm i.d., 60.2 cm length) | Methanol/Acetonitrile (60:40) with 70 mmol/L Sodium Acetate, 60 mmol/L Trifluoroacetic Acid, 20 mmol/L SDS | 8 kV | UV at 214 nm | Non-aqueous CE method for simultaneous analysis of four homologs. LOQ: 5.0 mg/L. | nih.gov |

Sampling and Pre-concentration Strategies for Environmental Monitoring

Effective environmental monitoring of this compound, a quaternary ammonium compound (QAC), is predicated on robust sampling and pre-concentration methodologies. Due to its typical presence at trace levels in complex environmental matrices, strategies to isolate and concentrate the analyte are essential for accurate quantification. Methodologies are tailored to the specific environmental compartment—water, soil/sediment, or air—to overcome challenges such as matrix interference and low analyte concentration.

Aqueous Sample Analysis

For aqueous environments like seawater and wastewater treatment plant effluents, solid-phase extraction (SPE) is a widely adopted and effective pre-concentration technique. nih.govusgs.gov The process involves passing a water sample through a solid sorbent cartridge that retains the target analyte. An optimized procedure for seawater utilized polymeric (Strata-X) SPE cartridges, which yielded recoveries ranging from 80% to 105% and allowed for detection limits in the low nanogram-per-liter (ng/L) range. nih.gov Similarly, studies on wastewater effluents have employed weak cation exchange (WCX) cartridges for SPE. usgs.gov Research has also demonstrated that using Strata-X cartridges for aqueous solutions, followed by elution with acidified methanol, results in highly satisfactory recoveries of 101–111%. canada.ca This approach is crucial as QACs can adsorb onto container walls; rinsing the sample container with the elution solvent ensures that adsorbed analytes are recovered. canada.ca

Solid Matrix Analysis

The analysis of solid environmental matrices such as soil, sediment, and biosolids presents a greater challenge due to the strong adsorption of cationic QACs to negatively charged particles. researchgate.net Accelerated solvent extraction (ASE) and ultrasonic-assisted extraction (USE) are two effective techniques for overcoming these strong interactions. canada.caresearchgate.net

One robust method for soil and sewage sludge is based on ultrasonic extraction using a mixture of acetonitrile and hydrochloric acid, followed by an SPE clean-up step. researchgate.net Another optimized USE method for soil employed a mixture of acetone and acetonitrile containing 30 mM perfluoroheptanoic acid as an ion-pairing reagent, which achieved accuracy between 90.1% and 112%. researchgate.net For organic-rich soils, accelerated solvent extraction with acidified methanol has also proven effective, yielding good recoveries of 89–116%. canada.ca

Air and Surface Analysis

Monitoring for aerosolized QACs in the air and their deposition on surfaces is critical for assessing exposure in certain environments. For air sampling, polytetrafluoroethylene (PTFE) filters are recommended for durations ranging from 15 minutes to 24 hours. nih.govnih.gov Adsorbent tubes containing XAD-2 resin are also used, as this material avoids the strong polar bonding that can occur with silica gel. nih.govresearchgate.net

For surface sampling, specialized media such as Pro-wipe® 880 has been identified as suitable. nih.govresearchgate.net After collection, the analytes are extracted from the sampling media. A common procedure involves placing the filter or wipe into a tube with an extraction solvent, such as a 60:40 mixture of acetonitrile and 0.1% formic acid, and agitating it on an orbital shaker for one hour. nih.govnih.gov This method is sensitive enough to capture QACs from air sampling filters after only a 15-minute sample duration. nih.govresearchgate.net

The following table summarizes various research findings on sampling and pre-concentration strategies for QACs, including this compound, in different environmental matrices.

| Environmental Matrix | Sampling / Extraction Method | Pre-concentration / Clean-up | Key Parameters (Sorbent / Solvent) | Reported Recovery / Efficiency | Citation |

|---|---|---|---|---|---|

| Aqueous Solutions | Grab Sampling / Direct Loading | Solid-Phase Extraction (SPE) | Sorbent: Strata-X Polymeric; Eluent: Acidified Methanol | 101–111% | canada.ca |

| Seawater | Grab Sampling / Direct Loading | Solid-Phase Extraction (SPE) | Sorbent: Strata-X Polymeric Cartridges | 80–105% | nih.gov |

| Wastewater Effluent | Grab Sampling / Direct Loading | Solid-Phase Extraction (SPE) | Sorbent: Weak Cation Exchange (WCX) Cartridges | Not specified | usgs.gov |

| Soil / Sewage Sludge | Ultrasonic-Assisted Extraction (USE) | Solid-Phase Extraction (SPE) | Solvent: Acetonitrile / HCl | Not specified | researchgate.net |

| Soil | Ultrasonic-Assisted Extraction (USE) | N/A | Solvent: Acetone:Acetonitrile (1:1) with 30 mM PFHA | 90.1–112% (Accuracy) | researchgate.net |

| Organic-Rich Soil | Accelerated Solvent Extraction (ASE) | N/A | Solvent: Acidified Methanol | 89–116% | canada.ca |

| Air | Filter Sampling | Solvent Extraction | Media: Polytetrafluoroethylene (PTFE) filters; Solvent: Acetonitrile:Formic Acid (60:40) | High precision and low bias reported | nih.gov |

| Surfaces | Wipe Sampling | Solvent Extraction | Media: Pro-wipe® 880; Solvent: Acetonitrile:Formic Acid (60:40) | High precision and low bias reported | nih.gov |

Environmental Fate, Biodegradation, and Ecological Impact Research

Microbial Degradation Pathways in Environmental Systems

The biodegradation of benzyldimethyltetradecylammonium (B97909) compounds is a critical process in mitigating their environmental impact. Microbial communities in wastewater treatment plants and other environmental systems play a significant role in their transformation and degradation.

Wastewater treatment plants (WWTPs) are a primary receiving environment for benzyldimethyltetradecylammonium compounds. Within these facilities, microbial communities, particularly those in biofilms, are instrumental in the biotransformation of these substances. nih.govnih.gov Studies utilizing moving bed biofilm reactors (MBBRs) have demonstrated the effective degradation of benzyldimethyltetradecylammonium chloride (a closely related compound often referred to as BAC-14). au.dkresearchgate.netau.dk In these systems, complex microbial communities attached to carrier materials facilitate the breakdown of the compound. au.dkresearchgate.netau.dk The degradation half-life for BAC-14 in an MBBR has been observed to be approximately 20 hours. au.dkresearchgate.net

The process within WWTPs is largely a result of biodegradation by specialized microbial communities. nih.govnih.gov For instance, a Pseudomonas sp. community has been shown to effectively degrade n-tetradecylbenzyldimethylammonium chloride, converting it to less toxic byproducts. acs.org The efficiency of removal in WWTPs can be quite high, with some studies reporting greater than 70% removal of the compound in continuous-flow activated sludge systems. nih.gov The primary mechanism for this removal is biotransformation, which becomes the dominant process after initial adsorption to biomass. nih.gov

Research into the microbial degradation of benzyldimethyltetradecylammonium compounds has identified several key metabolites and elucidated primary degradation pathways. A common initial step in the biotransformation is the cleavage of the C-N bond, leading to the formation of benzyldimethylamine (BDMA) and a long-chain alkyl group. nih.govacs.org BDMA is considered a significantly less toxic intermediate. nih.govacs.org

More detailed pathway analysis in biofilm systems has revealed two novel degradation routes for benzalkonium chlorides (including the C14 variant):

ω-oxidation followed by β-oxidation : This pathway involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, which is then shortened by two-carbon units through β-oxidation. au.dkresearchgate.netau.dk

ω-oxidation followed by α-oxidation and then β-oxidation : A similar pathway that also involves initial ω-oxidation, but is followed by α-oxidation before the chain is shortened via β-oxidation. au.dkresearchgate.net

These processes result in a variety of transformation products (TPs). Studies have identified numerous metabolites, indicating that the degradation process involves the progressive shortening of the alkyl chain and the addition of functional groups like carboxyl and hydroxyl. au.dkresearchgate.netau.dk Some of the identified end products of these pathways include Benzyl-(carboxymethyl)-dimethylazanium (TP194) and Benzyl-(2-carboxyethyl)-dimethylazanium (TP208B). au.dkresearchgate.net The table below summarizes some of the key metabolites identified in degradation studies.

| Metabolite/Intermediate | Common Abbreviation | Role in Degradation Pathway |

| Benzyldimethylamine | BDMA | Initial, less toxic biotransformation product from C-N bond cleavage. nih.govacs.org |

| Benzyl-(carboxymethyl)-dimethylazanium | TP194 | A potential recalcitrant end product of the ω/β-oxidation pathway. au.dkresearchgate.net |

| Benzyl-(2-carboxyethyl)-dimethylazanium | TP208B | An end product of both the ω/β- and α/β-oxidation pathways. au.dkresearchgate.net |

| Various Carboxylated and Hydroxylated compounds | TPs | Intermediates formed by the shortening of the alkyl chain and addition of oxygen-containing functional groups. au.dkresearchgate.netau.dk |

The rate and extent of benzyldimethyltetradecylammonium bromide biodegradation are influenced by several factors. The complexity of the microbial community is a significant determinant, with mixed cultures in systems like MBBRs demonstrating multiple metabolic pathways. au.dkresearchgate.net Acclimation of the microbial community to the presence of quaternary ammonium (B1175870) compounds can also be a major factor in their degradation efficiency. nih.gov

The concentration of the compound itself can inhibit biodegradation. au.dk While it can be degraded, high concentrations may be toxic to the microorganisms responsible for its breakdown. au.dk The specific configuration of the treatment system also plays a role; for example, biofilm-based systems like MBBRs can be particularly effective at retaining biomass and facilitating the identification of metabolites in the bulk water. au.dk

Environmental Persistence and Distribution

The persistence and distribution of this compound in the environment are governed by both abiotic and biotic processes, as well as its physical-chemical properties.

Abiotic degradation processes for benzyldimethyltetradecylammonium compounds are generally slow. These compounds are considered chemically stable, with one assessment indicating an abiotic half-life of 379 days under buffered conditions at pH 9, suggesting that hydrolysis is not a significant degradation pathway. au.dk

A key characteristic governing the environmental distribution of this compound is its strong tendency to sorb to solids. nih.gov As cationic compounds, quaternary ammonium compounds exhibit a high affinity for negatively charged surfaces like those found in sewage sludge, soils, and sediments. nih.gov This strong adsorption means that once released into aquatic environments, the compound rapidly partitions from the water column to suspended solids and bottom sediments. nih.gov Consequently, benzyldimethyltetradecylammonium compounds are not expected to be highly mobile in subsurface environments and have a low potential to leach into groundwater. nih.gov

Impact on Microbial Communities in Environmental Contexts

The introduction of this compound and other quaternary ammonium compounds (QACs) into the environment can exert significant selective pressure on microbial populations. This pressure can lead to the development of resistance and cause notable shifts in the composition of microbial communities, particularly in environments such as wastewater treatment plants (WWTPs) where these compounds can accumulate.

Selection for Resistance Mechanisms in Non-Target Microorganisms

The widespread use of this compound creates environments where microbes are under pressure to evolve resistance to survive. nih.gov The antimicrobial action of QACs, including this compound, generally involves the disruption of cell membrane integrity. au.dkresearchgate.net Consequently, bacteria have developed several strategies to counteract this effect. These resistance mechanisms can be intrinsic to certain types of bacteria or acquired through genetic transfer. nih.govnih.gov

One of the most common resistance strategies involves efflux pumps, which are membrane proteins that actively transport toxic compounds, such as this compound, out of the bacterial cell. nih.govresearchgate.net This process lowers the intracellular concentration of the biocide, allowing the microorganism to tolerate higher environmental concentrations. nih.gov The Qac proteins are a well-documented group of multidrug efflux pumps frequently associated with resistance to QACs. nih.gov

Another mechanism of resistance involves modifications to the bacterial cell wall or membrane, which can limit the uptake of the drug. nih.gov For instance, Gram-negative bacteria like Pseudomonas species possess an outer membrane that can act as a barrier, providing a degree of innate resistance. nih.gov Some bacteria can also alter the composition of their cell membrane to reduce the binding of QACs.

The formation of biofilms represents another significant resistance strategy. nih.gov Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can physically prevent the biocide from reaching the cells. nih.gov This community-level resistance allows bacteria to survive in the presence of concentrations of this compound that would be lethal to their free-living, planktonic counterparts. nih.gov Continuous exposure to this compound has been observed to result in thicker and more robust biofilms. nih.gov

The following table summarizes key resistance mechanisms observed in bacteria when exposed to quaternary ammonium compounds.

| Mechanism | Description | Examples of Associated Bacteria | References |

| Active Efflux Pumps | Membrane proteins actively extrude the biocide from the cell, lowering its intracellular concentration. | Pseudomonas aeruginosa, Listeria monocytogenes | nih.govresearchgate.net |

| Cell Membrane Modification | Alterations to the cell envelope or membrane composition reduce the biocide's ability to bind to or penetrate the cell. | Gram-negative bacteria (general) | nih.gov |

| Biofilm Formation | Communities of bacteria encased in a protective matrix that physically blocks the biocide and promotes gene transfer. | Pseudomonas species, E. coli | nih.gov |

| Enzymatic Degradation | Breakdown of the biocide into less toxic substances. The degradation of this compound often involves dealkylation. | Pseudomonas sp. strain BIOMIG1 | nih.govresearchgate.net |

Changes in Microbial Community Structure in Wastewater Treatment

Wastewater treatment plants are critical environments where the impact of this compound on microbial communities is particularly evident. au.dk As these facilities receive influents from various domestic and industrial sources, they become reactors for the interaction between chemicals and complex microbial populations. nih.gov The introduction of QACs into WWTPs can cause significant shifts in the structure and diversity of the microbial communities responsible for waste treatment. au.dk

The enrichment of specific degrading bacteria, such as Pseudomonas sp. BIOMIG1, has been observed in systems designed to remove QACs from wastewater. nih.gov In bioreactors, this strain has been shown to out-compete native wastewater bacteria, leading to a community dominated by the specialized QAC-degrading organism. nih.gov While this is beneficial for the removal of the target compound, it exemplifies the profound impact such chemicals can have on the native microbial structure.

Research on microbial communities in moving bed biofilm reactors (MBBRs) used for wastewater treatment has identified several metabolites of this compound, indicating its biodegradation. researchgate.net The degradation process is complex and involves multiple metabolic pathways, which is a reflection of the diverse functional capabilities of the microbial community within the biofilm. researchgate.net However, the presence of the compound still influences which microorganisms thrive.

The table below outlines the observed changes in microbial communities within wastewater treatment settings upon exposure to this compound and related QACs.

| Impact | Description | Key Findings | References |

| Enrichment of Resistant Species | An increase in the population of bacteria that can tolerate or degrade the compound. | Proliferation of Pseudomonas species. | nih.govau.dkresearchgate.net |

| Decrease in Microbial Diversity | A reduction in the variety of microbial species present in the community. | Susceptible bacteria are inhibited or eliminated, leading to a less diverse ecosystem. | nih.gov |

| Dominance of Specific Strains | In specialized treatment systems, a single, highly effective degrading strain can over-compete native bacteria. | Pseudomonas sp. BIOMIG1 became the dominant species in a packed bed reactor for BAC removal. | nih.gov |

| Alteration of Community Function | Changes in the overall metabolic activities of the microbial community. | Detection of multiple degradation pathways and metabolites in WWTP biofilms. | researchgate.net |

Theoretical and Computational Studies

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations are instrumental in elucidating the complex interactions of surfactant molecules like Benzyldimethyltetradecylammonium (B97909) bromide with various environments, such as biological membranes and surfaces.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of Benzyldimethyltetradecylammonium bromide, MD simulations can reveal detailed information about its interaction with lipid bilayers, which serve as models for cell membranes.

Recent research on quaternary ammonium (B1175870) compounds (QACs) with structures similar to this compound, such as those with alkyl chains of 8-12 carbons, has shown that these surfactants can significantly alter the structure of dipalmitoylphosphatidylcholine (DPPC) membranes. nih.govnih.gov Simulations indicate that the attachment of these cationic surfactants to the membrane can lead to bilayer deformation and disruption. nih.govrsc.org The nature of this interaction is dependent on the alkyl chain length. Surfactants with shorter alkyl tails tend to insert as monomers into the hydrophobic core of the bilayer, while those with longer tails are more likely to aggregate at the membrane-water interface. nih.gov

The primary interaction driving the association of these cationic surfactants with the negatively charged head groups of membrane lipids is electrostatic attraction. This initial binding is followed by the insertion of the hydrophobic alkyl tail into the nonpolar interior of the membrane. rsc.org For instance, in simulations of related antimicrobial peptides with lipidated N-termini, favorable Coulombic interactions between positively charged residues and negatively charged lipid head groups were shown to be crucial for membrane binding and the subsequent insertion of hydrophobic moieties.

The table below summarizes key findings from molecular dynamics simulations of similar quaternary ammonium surfactants interacting with model membranes.

| Surfactant Type | Key Findings from MD Simulations | Reference |

| Quaternary ammonium surfactants (general) | Attachment to the membrane leads to bilayer deformation and disruption. | nih.govrsc.org |

| QACs with shorter alkyl tails | Tend to insert as monomers into the hydrophobic region of the bilayer. | nih.gov |

| QACs with longer alkyl tails | Tend to aggregate at the membrane-water interface. | nih.gov |

These simulations provide a mechanistic understanding of how this compound and related compounds interact with and potentially disrupt cell membranes, which is fundamental to their applications as biocides and disinfectants.

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. These methods can provide valuable information about the distribution of electron density, molecular orbitals, and the prediction of chemical reactivity.

For a molecule like this compound, quantum chemical calculations can be used to:

Determine the optimized molecular geometry: Finding the lowest energy conformation of the molecule.

Calculate the distribution of charges: Identifying the positively charged nitrogen center and the distribution of partial charges across the rest of the molecule.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Predict spectroscopic properties: Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the experimental characterization of the compound.

Thermodynamic Modeling of Micellization and Adsorption

The formation of micelles is a key characteristic of surfactants like this compound. Thermodynamic models are essential for quantitatively describing this self-assembly process, both for the pure surfactant and in mixed systems.

In many practical applications, surfactants are used as mixtures. The interactions between different surfactant molecules in a mixed micelle can be synergistic, leading to enhanced performance. The Rubingh model, based on regular solution theory, is a widely used framework to quantify these interactions. researchgate.netnih.govconicet.gov.artandfonline.comnih.gov

The model uses a parameter, β, to describe the interaction between the two surfactants in the mixed micelle. A negative β value indicates a synergistic interaction (attraction) between the components, meaning the mixed micelles are more stable than the individual micelles. A positive β value suggests an antagonistic interaction (repulsion), while a β value of zero corresponds to ideal mixing.

Studies on mixed systems containing surfactants structurally similar to this compound, such as benzyldimethylhexadecylammonium chloride (BDHAC), have demonstrated the utility of the Rubingh model. tandfonline.com For example, in mixtures of BDHAC with gemini (B1671429) surfactants, negative values of the interaction parameter (β) were obtained, indicating attractive interactions and non-ideal behavior. tandfonline.com

The table below shows representative data from a study on a mixed surfactant system, illustrating the application of the Rubingh model.

| System | Mole Fraction of Component 1 | Critical Micelle Concentration (CMC) | Interaction Parameter (β) | Reference |

| BDHAC + 14-4-14 Gemini Surfactant | 0.2 | Data not specified | Negative | tandfonline.com |

| BDHAC + 14-4-14 Gemini Surfactant | 0.5 | Data not specified | Negative | tandfonline.com |

| BDHAC + 14-4-14 Gemini Surfactant | 0.8 | Data not specified | Negative | tandfonline.com |

The thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can also be determined from the temperature dependence of the critical micelle concentration (CMC). ekb.egnih.govsciencejournal.reijert.orgresearchgate.net A negative ΔG°mic indicates a spontaneous micellization process.

Non-Linear Dynamics and Attractor Analysis in Chemical Systems

The study of non-linear dynamics and attractors helps to understand the complex temporal and spatial behavior of chemical systems. numberanalytics.comwikipedia.orgnih.govbiorxiv.orgyoutube.com An attractor is a state or a set of states toward which a system evolves over time. wikipedia.org In chemical systems, this can manifest as steady states, oscillations, or even chaotic behavior.

While specific studies applying non-linear dynamics and attractor analysis to systems containing this compound were not identified in the performed search, these concepts are relevant to understanding the collective behavior of surfactant systems. For example, the self-assembly of surfactants into micelles, and the subsequent formation of more complex structures like liquid crystals, can be viewed as transitions between different states or attractors in the system's phase space.

The dynamics of these systems are often non-linear due to the complex interplay of hydrophobic, electrostatic, and other intermolecular forces. Future computational and theoretical work could explore whether the aggregation and phase behavior of this compound and its mixtures can be described using the mathematical framework of non-linear dynamics and attractor analysis, potentially revealing complex dynamic behaviors under specific conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Alkyl Chain Length on Functional Properties

The length of the n-alkyl chain is a determining factor in the physicochemical and biological properties of benzyldimethylalkylammonium salts, including the tetradecyl (C14) derivative. This substituent significantly modulates both its behavior as a surfactant and its effectiveness as an antimicrobial agent.

Benzyldimethyltetradecylammonium (B97909) bromide belongs to the class of cationic surfactants known as quaternary ammonium (B1175870) compounds (QACs). A key characteristic of these molecules is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The alkyl chain length is a primary determinant of this behavior.

Research consistently shows that as the length of the alkyl chain increases, the hydrophobicity of the surfactant molecule increases. nih.govresearchgate.net This enhanced hydrophobicity drives the molecules to aggregate more readily to minimize contact with water, resulting in a lower CMC. researchgate.netnih.gov Studies on homologous series of benzylalkyldimethylammonium chlorides (BACs) demonstrate a clear trend of decreasing CMC with increasing carbon number in the alkyl chain. researchgate.net For instance, the CMC decreases significantly when moving from a C8 to a C18 homologue. researchgate.net This is because a longer hydrocarbon chain contributes to a more negative Gibbs free energy of micellization (ΔG°mic), indicating that the process is more spontaneous. academie-sciences.fr

The relationship between alkyl chain length and CMC for benzalkonium compounds generally follows the Stauff-Klevens rule, which can be expressed as: log(CMC) = A - B*n where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a given homologous series and temperature. researchgate.net This logarithmic relationship underscores the substantial impact of each additional methylene (B1212753) group on the propensity for micelle formation.

The table below, compiled from various studies on alkyldimethylbenzylammonium compounds, illustrates the effect of alkyl chain length on the Critical Micelle Concentration.

Table 1: Influence of Alkyl Chain Length on Critical Micelle Concentration (CMC) of Benzalkonium Halides

| Alkyl Chain Length | Compound | CMC (mM) | Reference |

|---|---|---|---|

| C12 | Benzyldimethyldodecylammonium bromide (BDDAB) | 5.3 | nih.gov |

| C12 | Benzyldodecyldimethylammonium chloride (C12-BAC) | 4.3 | nih.gov |

| C14 | Benzyltetradecyldimethylammonium chloride (C14-BAC) | 0.45 | nih.gov |

| C16 | Benzylhexadecyldimethylammonium chloride (C16-BAC) | 0.054 | nih.gov |

| C16 | Benzyldimethylhexadecylammonium chloride (BDHAC) | 0.4 | tandfonline.com |

| C18 | Benzyldimethyloctadecylammonium chloride | 0.1 | researchgate.net |

Note: CMC values can vary based on the measurement technique (e.g., tensiometry, conductometry, spectrofluorometry) and experimental conditions (e.g., temperature, counterion, purity).

The length of the alkyl chain is paramount to the antimicrobial potency of benzyldimethylalkylammonium compounds. The general mechanism of action involves the electrostatic adsorption of the positively charged headgroup onto the negatively charged microbial cell surface, followed by the penetration of the hydrophobic alkyl tail into the cell membrane, leading to its disruption. frontiersin.orgmdpi.com

There is an optimal range of alkyl chain length for maximal antimicrobial activity. Chains that are too short lack the necessary hydrophobicity to effectively penetrate the lipid bilayer of the microbial membrane. capes.gov.br Conversely, chains that are excessively long may exhibit decreased aqueous solubility or bend and shield the cationic charge, hindering the initial electrostatic attraction to the cell surface. nih.gov

Numerous studies have established that the peak antimicrobial efficacy for this class of compounds typically occurs with alkyl chains of C12, C14, and C16. nih.govnih.gov

Against Bacteria: Research on benzalkonium chlorides demonstrated that C12 and C14 homologues possess potent bactericidal activity against a wide range of bacteria. capes.gov.br Specifically, C14 derivatives have been shown to be highly effective against S. aureus, E. hirae, and E. coli. jcu.cz The activity against some bacteria, like P. aeruginosa, can be weaker. jcu.cz In one study, increasing the alkyl chain length from C3 to C16 in a series of quaternary ammonium methacrylates progressively increased antibacterial potency, which then declined with a C18 chain. nih.gov

Against Viruses: The virucidal activity against enveloped viruses, such as influenza, is strongly correlated with micelle formation. Inactivation is significantly enhanced at concentrations above the CMC. nih.gov Since longer alkyl chains (like C14 and C16) lead to a lower CMC, they can achieve high virucidal efficacy at lower concentrations compared to shorter-chain homologues. nih.gov

Against Fungi: The C14 and C16 derivatives also show significant antifungal activity. jcu.cz For example, 1-alkylquinolinium bromides with C12 and C14 chains exhibited the highest activity against both bacteria and fungi. psu.edursc.org

The table below summarizes findings on the antimicrobial efficacy of benzalkonium halides with varying alkyl chain lengths.

Table 2: Antimicrobial Activity of Benzalkonium Halides by Alkyl Chain Length

| Alkyl Chain Length | Target Organism(s) | Observed Efficacy | Reference(s) |

|---|---|---|---|

| C8, C10 | Bacteria | Very weak bactericidal activity. | capes.gov.br |

| C12, C14, C16 | Bacteria (E. coli, S. aureus) | Consistently higher bactericidal activity compared to shorter or longer chains. | nih.gov |

| C14 | Bacteria (S. aureus, E. hirae, E. coli) | Found to be the most potent among C8-C18 derivatives, with activity often exceeding reference drugs. | jcu.cz |

| C12, C14, C16 | Viruses (Influenza) | Significantly enhanced inactivation activity at concentrations above the CMC. | nih.gov |

| C14, C16 | Fungi (C. albicans, T. interdigitale) | Showed significant antifungal activity. | jcu.cz |

| C18 | Bacteria | Decreased antibacterial efficacy compared to C16. | nih.gov |

Role of the Benzyl (B1604629) Group and Counterion in Performance

The benzyl group , attached to the quaternary nitrogen, distinguishes benzalkonium halides from simpler alkyltrimethylammonium compounds. This bulky, aromatic group can influence both surfactant properties and biological activity. Its presence can inhibit the micellization process relative to its adsorption at the air-water interface when compared to a smaller headgroup like ethyl. nih.gov In terms of antimicrobial performance, the effect of the benzyl group can be complex. In some leucine-based QACs, the introduction of a benzyl group was found to generally decrease antimicrobial activity for C12 and C14 derivatives, although it enhanced the effect for a C10 derivative against certain Gram-positive bacteria. mdpi.comresearchgate.net This suggests that the interplay between the benzyl group and the alkyl chain length is nuanced and specific to the target microorganism. mdpi.com

The counterion (in this case, bromide) is not merely a spectator ion but plays a role in the compound's physicochemical behavior. frontiersin.org While often interchangeable with chloride in many applications, the nature of the halide counterion can affect properties like solubility, CMC, and antimicrobial potency. jcu.cznih.govindustrialchemicals.gov.au Studies comparing chloride, bromide, and iodide counterions for C14-alkyldimethylbenzylammonium salts found that the iodide and bromide versions were often more potent against certain bacteria than the chloride analogue. jcu.cz The counterion's size and hydration shell can influence how tightly it binds to the micelle surface, which in turn can affect micelle size, shape, and the degree of ionization. csun.eduresearchgate.net

Rational Design of Modified Benzyldimethyltetradecylammonium Derivatives

Rational design involves the systematic modification of a lead compound's structure to optimize its properties for a specific application. rsc.orgnih.govnih.gov For benzyldimethyltetradecylammonium bromide, such design principles focus on altering its three main components: the long alkyl chain, the quaternary ammonium headgroup (including the benzyl and methyl substituents), and the counterion.

Alkyl Chain Modification: As established, the C14 chain is highly effective for antimicrobial purposes. Rational design could involve synthesizing homologues with C13, C15, or branched chains to fine-tune the balance between efficacy and other properties. Introducing unsaturation or functional groups into the chain could also be explored to alter its physical properties or mechanism of action.

Headgroup Modification: The headgroup can be systematically altered. The benzyl group could be substituted with other aryl or alkyl groups to modulate hydrophobicity and steric bulk. Replacing the two methyl groups with larger alkyl groups (e.g., ethyl) would also change the charge density and steric profile of the headgroup, impacting its interaction with microbial membranes and its surfactant properties. nih.gov